molecular formula C7H6N4O5 B182385 3,5-Dinitrobenzohydrazide CAS No. 2900-63-2

3,5-Dinitrobenzohydrazide

Cat. No.: B182385
CAS No.: 2900-63-2
M. Wt: 226.15 g/mol
InChI Key: IJVPILVRNBBRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitrobenzohydrazide is an organic compound with the molecular formula C7H6N4O5 It is characterized by the presence of two nitro groups (-NO2) attached to a benzene ring and a hydrazide group (-CONHNH2)

Biochemical Analysis

Biochemical Properties

3,5-Dinitrobenzohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition is achieved through the binding of this compound to the active sites of these enzymes, thereby preventing the hydrolysis of their substrates. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For example, the inhibition of acetylcholinesterase by this compound involves the formation of a stable complex between the compound and the enzyme’s active site, preventing substrate access and subsequent hydrolysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and behavior.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for extended periods, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and enzyme inhibition, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes dramatically at specific concentration levels, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase . These interactions can lead to changes in metabolic flux and the levels of key metabolites, influencing cellular homeostasis and function. Additionally, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, further contributing to its antioxidant properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can accumulate in various cellular compartments, depending on its chemical properties and interactions with intracellular components . Studies have shown that this compound can be transported across cell membranes through passive diffusion and active transport mechanisms, facilitated by specific transport proteins . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The presence of this compound in these compartments can affect its interactions with biomolecules and its overall biological activity, contributing to its diverse effects on cellular function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzohydrazide can be synthesized through the reaction of methyl 3,5-dinitrobenzoate with hydrazine hydrate. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process mentioned above can be scaled up for industrial applications. The key factors in industrial production would include maintaining reaction conditions, ensuring purity, and optimizing yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH2) under suitable conditions.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives such as N-acylhydrazones.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: Reagents such as acyl chlorides or aldehydes can be used to form N-acylhydrazones under mild conditions.

Major Products:

Comparison with Similar Compounds

  • 3,5-Dinitrobenzoic Acid
  • 3,5-Dinitrobenzamide
  • 3,5-Diaminobenzohydrazide

Properties

IUPAC Name

3,5-dinitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O5/c8-9-7(12)4-1-5(10(13)14)3-6(2-4)11(15)16/h1-3H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVPILVRNBBRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183197
Record name 3,5-Dinitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2900-63-2
Record name 3,5-Dinitrobenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2900-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dinitrobenzohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002900632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2900-63-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dinitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitrobenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DINITROBENZOHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DQ568XMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1nc(Cl)c(Cl)nc1C=NNC(=O)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3,5-Dinitrobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of 3,5-dinitrobenzoyl chloride with hydrazine to form 3,5-dinitrobenzoylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
Name
3,5-Dinitrobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dinitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
3,5-Dinitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
3,5-Dinitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
3,5-Dinitrobenzohydrazide
Reactant of Route 5
Reactant of Route 5
3,5-Dinitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
3,5-Dinitrobenzohydrazide
Customer
Q & A

Q1: What are the common reactions 3,5-Dinitrobenzohydrazide can undergo, and what are the potential biological applications of the resulting products?

A1: this compound readily reacts with aldehydes and ketones to form N-acylhydrazones. [, ] This reaction has been explored for synthesizing various heterocyclic compounds, particularly 1,3,4-oxadiazoles. [] These derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria like S. aureus and E. coli. [, ] This suggests their potential as lead compounds for developing novel antibacterial agents.

Q2: Can you provide details on the structural characterization of this compound derivatives, specifically focusing on spectroscopic data?

A2: Research indicates that techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) are commonly employed to characterize this compound derivatives. [, ] For example, the formation of N-acylhydrazones is confirmed by the presence of characteristic peaks in their ¹H-NMR spectra. Furthermore, the structure of a 3-acetyl-2,3-dihydro-1,3,4-oxadiazole derivative synthesized from this compound was confirmed by X-ray analysis. [] These spectroscopic methods provide crucial information about the structure and purity of the synthesized compounds, which is essential for further biological evaluation and development.

Q3: Have any studies investigated the Structure-Activity Relationship (SAR) of this compound derivatives, particularly concerning their antibacterial activity?

A3: While the provided abstracts don't delve into detailed SAR studies, they highlight that incorporating a 2-cyano-5-mercapto-1,3,4-thiadiazole moiety into this compound derivatives resulted in compounds with notable activity against Staphylococcus aureus, E. coli, and Proteus mirabilis. [] This finding suggests that specific structural modifications to the this compound scaffold can significantly influence its antibacterial properties and warrant further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.